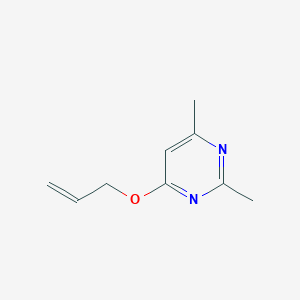

2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Cation Tautomerism in Pyrimidine Derivatives Research has shown that pyrimidine derivatives, including those structurally related to 2,4-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine, exhibit complex behaviors such as cation tautomerism, which plays a crucial role in molecular recognition processes that are vital for pharmaceutical applications. The study of cation tautomerism, twinning, and disorder in pyrimidine derivatives has provided valuable insights into the molecular structures that underpin their targeted drug actions, emphasizing the importance of hydrogen bonding in these processes (Rajam et al., 2017).

Nonlinear Optical Properties of Pyrimidine Derivatives Another significant application area for pyrimidine derivatives, including those akin to this compound, is in the field of nonlinear optics (NLO). These compounds exhibit promising applications due to their structural features, which contribute to their NLO characteristics. A study on the structural parameters and electronic properties of thiopyrimidine derivatives has demonstrated their potential in medicine and NLO applications, underscoring the versatility of pyrimidine compounds in high-tech applications (Hussain et al., 2020).

Synthetic Approaches and Biological Activities The synthesis of novel pyrimidine derivatives, including self-complementary betainic guanine model compounds, highlights the ongoing exploration of pyrimidine's biological significance. Such compounds, modeled on biologically important guanines present in RNA, exhibit self-complementary and homo-intermolecular dimer formation, offering insights into RNA structure and function (SchmidtAndreas & KindermannMarkus Karl, 2001).

Antibacterial and Antifungal Activities Pyrimidine derivatives have also been shown to possess significant antibacterial and antifungal activities. The in vitro pharmacological screening of newly synthesized pyrimidine derivatives has revealed their potential against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, indicating their promise as antimicrobial agents (Khan et al., 2015).

Properties

IUPAC Name |

2,4-dimethyl-6-prop-2-enoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-4-5-12-9-6-7(2)10-8(3)11-9/h4,6H,1,5H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPMNSHBCSKNAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2838525.png)

![N-(2-Hydroxy-3-phenoxypropyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2838529.png)

![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2838530.png)

![1-(2,4-Dimethylphenyl)-4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2838537.png)